Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
CAS No.:
Cat. No.: VC16198701
Molecular Formula: C22H19ClN2O4S
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H19ClN2O4S |
---|---|
Molecular Weight | 442.9 g/mol |
IUPAC Name | methyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C22H19ClN2O4S/c1-12-6-4-9-16(10-12)24-20(27)18-13(2)17(22(28)29-3)21(30-18)25-19(26)14-7-5-8-15(23)11-14/h4-11H,1-3H3,(H,24,27)(H,25,26) |
Standard InChI Key | UHIAHKMVXIJSFO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C |
Introduction
Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring, a five-membered aromatic heterocycle containing sulfur. This compound is part of the benzamide derivatives class and includes multiple functional groups such as amide and carboxylate moieties. Its structure is similar to other compounds with potential pharmaceutical applications, particularly in developing therapeutic agents.
Synthesis
The synthesis of Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic synthesis techniques. These steps may include condensation reactions, amidation, and esterification, requiring careful control of reaction conditions to ensure high yields and purity of the final product.
Comparison with Similar Compounds
Similar compounds, such as Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate, have been studied for their potential pharmaceutical applications. These compounds often feature variations in the aromatic rings and functional groups, which can significantly affect their biological activity and pharmacokinetic properties.
Compound | Structure Highlights | Unique Features |
---|---|---|
Methyl 2-(3-chlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate | Thiophene ring, 3-chlorobenzamido, m-tolylcarbamoyl | Potential for biological activity due to functional groups. |
Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate | Thiophene ring, 2-chlorobenzamido, 2,5-dimethylphenylcarbamoyl | Potential pharmaceutical applications due to distinct pharmacological properties. |
Research Findings and Future Directions
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